

Application Notes and Protocols for SR9009 in Models of Diet-Induced Obesity

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: **SR9009**, also known as Stenabolic, is a synthetic small molecule identified as a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core molecular clock, linking circadian rhythms to metabolic pathways. By activating REV-ERB, **SR9009** initiates a cascade of transcriptional changes that profoundly impact lipid and glucose metabolism, energy expenditure, and inflammatory responses.[2] In preclinical models of diet-induced obesity (DIO), treatment with **SR9009** has been shown to decrease fat mass, improve dyslipidemia and hyperglycemia, and increase energy expenditure.[1] These properties make **SR9009** a valuable research tool for investigating the interplay between the circadian clock and metabolic diseases and a potential starting point for the development of novel therapeutics.

However, it is important to note that some research indicates **SR9009** can exert REV-ERB-independent effects on metabolism and cell proliferation.[3][4] Researchers should consider this when interpreting results, as the effects of **SR9009** may not be solely attributable to REV-ERB activation.[4]

Mechanism of Action: REV-ERB Signaling Pathway

SR9009 functions by binding to and activating the REV-ERB nuclear receptors (REV-ERB α and REV-ERB β). As transcriptional repressors, REV-ERBs play a crucial role in regulating the expression of genes involved in the circadian clock and metabolism. Upon activation by



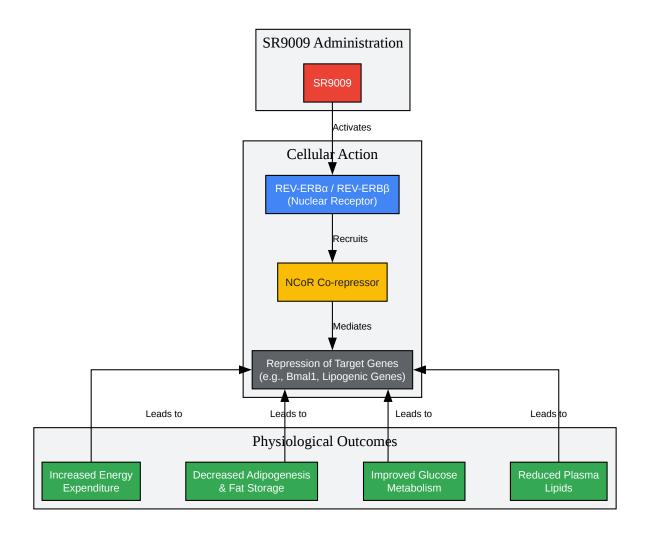




SR9009, REV-ERB recruits a corepressor complex, which includes the Nuclear Receptor Corepressor 1 (NCoR), to suppress the transcription of its target genes.

A primary target of REV-ERB is the Bmal1 gene, a key activator of the circadian clock. By repressing Bmal1, **SR9009** modulates the circadian rhythm.[5][6] Furthermore, REV-ERB directly represses genes involved in lipogenesis, gluconeogenesis, and inflammation, while promoting oxidative metabolism. The culmination of these transcriptional changes results in increased energy expenditure, reduced fat storage, and improved glucose homeostasis.[1][7]







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